Home > Products > Screening Compounds P18374 > 4-chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride
4-chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride -

4-chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride

Catalog Number: EVT-4796547
CAS Number:
Molecular Formula: C20H19Cl2NO4
Molecular Weight: 408.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mosapride

Compound Description: Mosapride (CAS number 112885-41-3) is a gastroprokinetic agent []. It functions by enhancing gastrointestinal motility.

Relevance: While the provided text doesn't explicitly detail the structure of Mosapride, it states that 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid (7) is synthesized as a derivative of a metabolite of Mosapride []. The synthesis of 7 provides insight into potential structural features of Mosapride, particularly the presence of a substituted benzoic acid moiety. 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride also contains a substituted benzoic acid core, suggesting a potential structural relationship to Mosapride and its metabolites.

EAA-090

Compound Description: EAA-090 (2-[8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en2-yl]ethylphosphonic acid) is a novel N-methyl-d-aspartate (NMDA) antagonist []. It exhibits high potency and selectivity for NMDA receptors containing NR2A subunits over those containing NR2B or NR2C subunits. EAA-090 has demonstrated neuroprotective effects against glutamate- and NMDA-induced neurotoxicity in chick embryo retina slices and cultured rat hippocampal and cortical neurons [].

Relevance: Though structurally distinct from 4-chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride, EAA-090 is discussed in the context of novel NMDA antagonists with unique chemical structures []. This suggests that the research explored a range of structurally diverse compounds, potentially including 4-chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride, for their NMDA receptor activity and neuroprotective properties.

EAB-318

Compound Description: EAB-318 (R-α-amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic acid hydrochloride) is another novel NMDA antagonist []. It exhibits potent antagonistic activity at NMDA receptors and also inhibits α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors []. EAB-318 has shown significant neuroprotective effects against glutamate- and NMDA-induced neurotoxicity, as well as ischemia-induced cell death [].

Relevance: Similar to EAA-090, EAB-318 is discussed as a novel NMDA antagonist with a unique chemical structure []. The exploration of structurally diverse compounds like EAB-318 for their NMDA receptor activity and neuroprotective effects implies that 4-chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride might have been investigated for similar properties within the same research context.

CGS-19755 (Selfotel)

Compound Description: CGS-19755 (Selfotel) is a well-known NMDA receptor antagonist []. It exhibits a preference for blocking NMDA receptors containing the N-terminal insertion and those with NR2A subunits [].

Relevance: CGS-19755 serves as a reference compound in the study evaluating the NMDA antagonistic activity and neuroprotective properties of EAA-090 and EAB-318 []. This suggests that 4-chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride, given its potential structural relationship to these compounds, might also be evaluated against the benchmark activity of CGS-19755 in related research.

[14C]-Metoclopramide

Compound Description: [14C]-Metoclopramide (CAS Number 364-62-5) is a radiolabeled version of Metoclopramide, a medication primarily used to treat nausea and vomiting []. The radiolabeling allows for tracking the compound's distribution and metabolism within biological systems.

Relevance: The synthesis of 4-amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride (14C-batanopride) uses [14C]-metoclopramide (5) as a synthetic precursor []. This highlights a shared structural feature, the substituted benzamide moiety, between metoclopramide and 4-chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride. While the latter compound contains a benzoic acid instead of a benzamide, the similar substitution patterns suggest potential exploration of both compounds for similar pharmacological activities, particularly related to gastrointestinal function, given metoclopramide's known use as an antiemetic.

4-amino-5-chloro-2-ethoxy-3-hydroxybenzoic acid

Compound Description: 4-amino-5-chloro-2-ethoxy-3-hydroxybenzoic acid (6) is a metabolite of Mosapride []. The compound is used as a starting point for the synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid (7), a derivative also related to Mosapride metabolites [].

Relevance: 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid (7) is a derivative of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzoic acid (6), a metabolite of Mosapride []. This connection suggests a potential structural similarity between 4-amino-5-chloro-2-ethoxy-3-hydroxybenzoic acid and 4-chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride, particularly in the substituted benzoic acid core. Further investigation might reveal if these compounds share similar pharmacological properties.

Bendamustine Hydrochloride

Compound Description: Bendamustine Hydrochloride is a chemotherapy medication used to treat various types of cancer, including leukemia and lymphoma []. It functions as an alkylating agent, damaging the DNA of cancer cells and inhibiting their growth.

Relevance: The paper discusses impurities found in Bendamustine Hydrochloride, highlighting structural features relevant to the target compound. One of the impurities, Impurity-A (4-6-[2-chloro ethyl)-2-hydroxy ethyl amino)3 methyl-benzimidazolyl-2)-butyric acid (HP-1)), shares structural similarities with 4-chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride, particularly in the presence of a chloro-substituted aromatic ring and an aminoethyl side chain []. Additionally, Impurity-B (4-(-5-[(4-5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid) and Impurity-C (Isopropyl 4-(5-(bis(2-chloroethyl)amino-1-methyl-1-H-benzol[d]imidazol-2yl)butanoate) exhibit variations in the side chain substitutions, offering insights into potential structure-activity relationships related to Bendamustine's mechanism of action []. This knowledge might be applied to the investigation of 4-chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride and its potential anti-cancer activity.

RTI-76

Compound Description: RTI-76 (3β-(3-p-chlorophenyl) tropan-2β-carboxylic acid p-isothiocyanatophenylethyl ester hydrochloride) is an irreversible inhibitor of the dopamine transporter (DAT) []. This compound has been used in research to study DAT function and recovery after inhibition.

Relevance: RTI-76 is a potent and irreversible inhibitor of the dopamine transporter, a protein responsible for reuptake of dopamine from the synapse []. While 4-chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride has no direct structural similarity to RTI-76, its chlorine substituent and the presence of a phenyl group within its structure might suggest that it could have been included in a broader research program exploring various compounds, including those with halogenated aromatic moieties, for their potential effects on dopamine reuptake or other neurotransmitter transporter systems.

873140

Compound Description: 873140 (4-{[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride) is a potent allosteric noncompetitive antagonist of the CCR5 receptor, a protein involved in HIV entry into cells []. It exhibits significant antiviral activity against HIV-1 [].

Relevance: 873140 is a potent allosteric antagonist of the CCR5 receptor, a key protein involved in HIV entry into cells []. Though structurally distinct from 4-chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride, the research on 873140 highlights the exploration of diverse chemical structures, including benzoic acid derivatives, for their potential antiviral activity, specifically targeting HIV entry mechanisms []. This suggests that 4-chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride, given its benzoic acid core and the presence of a chlorine substituent, could have been investigated for similar antiviral properties within a broader research program.

Properties

Product Name

4-chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride

IUPAC Name

4-chloro-3-[5-[[(2-hydroxy-2-phenylethyl)amino]methyl]furan-2-yl]benzoic acid;hydrochloride

Molecular Formula

C20H19Cl2NO4

Molecular Weight

408.3 g/mol

InChI

InChI=1S/C20H18ClNO4.ClH/c21-17-8-6-14(20(24)25)10-16(17)19-9-7-15(26-19)11-22-12-18(23)13-4-2-1-3-5-13;/h1-10,18,22-23H,11-12H2,(H,24,25);1H

InChI Key

ILEYGMBIDMPGSW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)O.Cl

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.